molecular formula C7H4BrClF3N B13014195 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine

Cat. No.: B13014195
M. Wt: 274.46 g/mol
InChI Key: SQWUIMPSWGJBLI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is a high-value, multi-functional halopyridine derivative designed for advanced chemical synthesis. Its molecular structure, which incorporates bromomethyl, chloro, and trifluoromethyl substituents on the pyridine ring, makes it a particularly versatile and reactive intermediate (building block) for constructing complex molecules . The bromomethyl group is a key reactive site, enabling further functionalization through various cross-coupling reactions and nucleophilic substitutions, which is essential in medicinal chemistry for creating structure-activity relationships (SAR) . This compound is primarily used in the research and development of active pharmaceutical ingredients (APIs), especially in the synthesis of potential anti-cancer, anti-viral, and anti-inflammatory drugs . In agrochemical research, it serves as a crucial precursor for developing new herbicides and insecticides, where the trifluoromethyl group often enhances the biological activity and stability of the final product . As a key raw material, it is used in patented synthetic routes, such as the preparation of pyridine-based intermediates for anti-cancer auxiliary medicines . Please handle this material with care; refer to the safety data sheet for detailed hazard and handling information. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4BrClF3N

Molecular Weight

274.46 g/mol

IUPAC Name

3-(bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrClF3N/c8-2-4-1-5(9)3-13-6(4)7(10,11)12/h1,3H,2H2

InChI Key

SQWUIMPSWGJBLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Pyridine Derivatives

One common approach is the bromination of 5-chloro-2-(trifluoromethyl)pyridine derivatives bearing a methyl or chloromethyl group at the 3-position. The bromination is typically carried out using bromomethyl reagents or bromine sources under controlled conditions with catalysts to facilitate selective substitution.

  • Reaction Conditions: The bromination is performed in solvents such as dichloromethane or ethanol, often under reflux.
  • Catalysts: Lewis acids or nucleophilic catalysts like triethylamine or 4-dimethylaminopyridine may be used to activate the substrate.
  • Temperature: Reactions are generally conducted between ambient temperature and reflux temperatures (20–80 °C).
  • Purification: The product is isolated by filtration, washing, and vacuum drying, followed by distillation or crystallization to achieve high purity.

Stepwise Synthesis via Intermediate Pyridine Derivatives

A multi-step synthesis route involves:

  • Preparation of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine as an intermediate by reacting 3-chloro-2-substituted-5-(trifluoromethyl)pyridine with activating agents (e.g., triethylamine, 4-dimethylaminopyridine) in solvents such as methanol, ethanol, acetone, or dichloromethane under reflux for 4–6 hours. The reaction mixture is cooled, filtered, and the filter cake vacuum dried to obtain an organic salt intermediate.

  • Cyanation Step: The organic salt is reacted with cyanide sources (e.g., lithium cyanide, hydrocyanic acid) in biphasic solvent systems (dichloromethane/water or dichloroethane/water) at temperatures ranging from 0 to 80 °C for 2–3 hours. After phase separation, acidification, and washing, the organic phase containing the nitrile intermediate is isolated.

  • Bromomethylation: The nitrile intermediate is then subjected to bromination at the methyl position to introduce the bromomethyl group, typically using bromine or bromomethyl reagents under controlled conditions.

  • Final Purification: The crude product is purified by vacuum distillation at 60–120 °C under reduced pressure (2 mmHg) to yield 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine with yields reported between 85–89%.

Industrial Scale Considerations

Industrial synthesis emphasizes:

  • Use of low-toxicity solvents such as dichloromethane or dichloroethane to reduce environmental impact.
  • Recycling of solvents to lower production costs.
  • Catalysts like antimony trichloride for on-ring chlorination steps to improve reaction efficiency.
  • Controlled addition of reagents and temperature management to optimize yield and minimize by-products.
Step Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Yield (%) Notes
Activation & Salt Formation 3-chloro-2-R-5-trifluoromethylpyridine + triethylamine or DMAP Methanol, ethanol, acetone, dichloromethane Reflux (60–80) 4–6 N/A Formation of organic salt intermediate
Cyanation Organic salt + lithium cyanide or hydrocyanic acid Dichloromethane/water, dichloroethane/water 0–80 2–3 N/A Biphasic reaction, phase separation
Bromomethylation Bromine or bromomethyl reagent Dichloromethane, ethanol Reflux or controlled Variable N/A Selective bromination at methyl group
Purification & Distillation Vacuum distillation N/A 60–120 (vacuum) N/A 85–89 Final product isolation
  • The use of nucleophilic tertiary amines such as triethylamine and 4-dimethylaminopyridine as activators enhances the formation of organic salt intermediates, improving reaction efficiency.
  • Avoidance of highly toxic nitrile solvents (e.g., acetonitrile) in favor of dichloromethane or dichloroethane reduces environmental hazards and facilitates solvent recycling.
  • Reaction times and temperatures are optimized to balance conversion rates and minimize side reactions.
  • Vacuum distillation under reduced pressure is critical for isolating the product with high purity and yield.
  • Catalytic on-ring chlorination using antimony trichloride improves chlorination efficiency in related pyridine derivatives, which can be adapted for precursor synthesis.

The preparation of this compound involves a multi-step synthetic route starting from substituted pyridine derivatives, employing activation, cyanation, and bromomethylation steps under carefully controlled conditions. The use of nucleophilic activators, environmentally considerate solvents, and optimized reaction parameters leads to high yields and purity suitable for industrial applications. Continuous improvements in catalyst use and solvent management contribute to cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 5-chloro-2-(trifluoromethyl)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.

    Oxidation: Products include the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The major product is 5-chloro-2-(trifluoromethyl)pyridine.

Scientific Research Applications

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is largely dependent on its chemical structure and the specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine
  • Molecular Formula : C₇H₄BrClF₃N
  • Molecular Weight : 274.47 g/mol
  • CAS Registry Number : 1227502-50-2 (positional isomer)
  • Key Features :
    • Pyridine core substituted with bromomethyl (position 3), chlorine (position 5), and trifluoromethyl (position 2).
    • Bromomethyl group : A reactive site for nucleophilic substitution or cross-coupling reactions.
    • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals.

Comparison with Structurally Similar Pyridine Derivatives

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features Applications
This compound 1227502-50-2 C₇H₄BrClF₃N 3-(BrCH₂), 5-Cl, 2-CF₃ 274.47 Reactive bromomethyl group; electron-withdrawing CF₃ Pharmaceutical/agrochemical intermediates
4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine 1227583-92-7 C₇H₄BrClF₃N 4-(BrCH₂), 2-Cl, 5-CF₃ 274.47 Bromomethyl at position 4 alters steric effects Synthesis of pyridine-based ligands
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine 71701-92-3 C₆H₂BrClF₃N 3-Br, 2-Cl, 5-CF₃ 243.98 Bromine (not bromomethyl) reduces alkylation potential Insecticides (e.g., Pyridalyl)
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine 1214377-42-0 C₇H₅BrF₃NO 5-Br, 2-OCH₃, 3-CF₃ 256.02 Methoxy group enhances solubility Drug discovery
4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 1804620-17-4 C₈H₃BrClF₆NO 4-(BrCH₂), 2-Cl, 5-OCF₃, 3-CF₃ 358.46 Dual CF₃ and OCF₃ groups increase steric bulk Specialty chemicals

Research Findings and Data Trends

  • Synthetic Routes :
    • Bromomethyl derivatives are typically synthesized via radical bromination of methylpyridines or Appel reactions .
    • Trifluoromethyl groups are introduced using CF₃Cu or Togni’s reagent .
  • Market Analysis :
    • Pyridine derivatives with trifluoromethyl groups dominate 35% of the agrochemical intermediates market (2024) .

Biological Activity

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is a pyridine derivative that has attracted attention due to its potential biological activities. This compound features both halogen and trifluoromethyl substituents, which can significantly influence its chemical reactivity and biological interactions. This article delves into the synthesis, biological activities, and relevant case studies associated with this compound.

The molecular formula of this compound is C7H4BrClF3NC_7H_4BrClF_3N with a molecular weight of 251.47 g/mol. Its structural characteristics contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₇H₄BrClF₃N
Molecular Weight251.47 g/mol
IUPAC NameThis compound
Canonical SMILESC1=C(C(=C(N=C1CBr)Cl)C(F)(F)F)

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including halogenation and alkylation processes. One common method includes:

  • Starting Material : 5-chloro-2-(trifluoromethyl)pyridine.
  • Reagents : Bromine or bromomethyl derivatives.
  • Conditions : The reaction is usually conducted under controlled temperatures to ensure selectivity and yield.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that trifluoromethylpyridine amide derivatives showed promising antibacterial activity against various pathogens, including Xanthomonas oryzae and Ralstonia solanacearum .

In a comparative analysis, thioether-containing derivatives exhibited higher antibacterial activities than traditional agents like thiodiazole copper, suggesting that modifications in the pyridine structure can enhance efficacy against microbial strains.

Anticancer Properties

The anticancer potential of pyridine derivatives has been explored extensively. A study on related compounds indicated that certain pyridine analogs could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The presence of halogen groups in the structure may enhance the interaction with biological targets, leading to increased cytotoxicity against cancer cells.

Case Studies

  • Antibacterial Efficacy : In a systematic evaluation of various pyridine derivatives, it was found that compounds with similar structures to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Insecticidal Activity : The insecticidal properties of trifluoromethylpyridines were assessed against Plutella xylostella, showing that certain derivatives could significantly reduce pest populations, thereby indicating potential applications in agricultural pest management .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within microbial or cancerous cells. The bromomethyl and trifluoromethyl groups may facilitate these interactions through non-covalent bonding or by altering the electronic properties of the molecule, enhancing its binding affinity to target sites.

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